molecular formula C17H20N2 B11864812 1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine] CAS No. 5745-83-5

1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]

Cat. No.: B11864812
CAS No.: 5745-83-5
M. Wt: 252.35 g/mol
InChI Key: TYFPYPFNZQUIGU-UHFFFAOYSA-N
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Description

1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] is a heterocyclic compound that features a unique spiro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] typically involves the reaction of cyclohexanone with 1,8-diaminonaphthalene under acidic conditions. The reaction proceeds through a condensation mechanism, forming the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    Spiro[indeno[1,2-b]quinoxalines]: These compounds share a similar spiro structure and have been studied for their biological activities.

    Spiro[indeno[1,2-b]pyridines]:

Uniqueness: 1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5745-83-5

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

3-methylspiro[1H-perimidine-2,1'-cyclohexane]

InChI

InChI=1S/C17H20N2/c1-19-15-10-6-8-13-7-5-9-14(16(13)15)18-17(19)11-3-2-4-12-17/h5-10,18H,2-4,11-12H2,1H3

InChI Key

TYFPYPFNZQUIGU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC3=C2C(=CC=C3)NC14CCCCC4

Origin of Product

United States

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